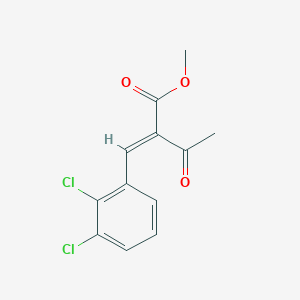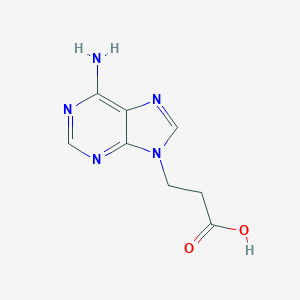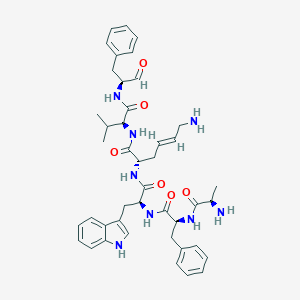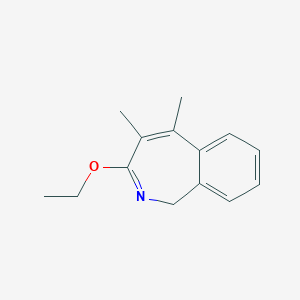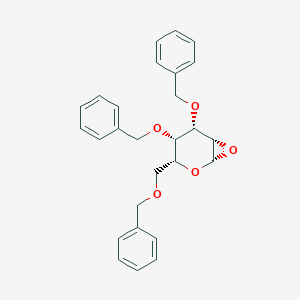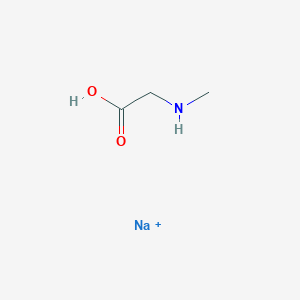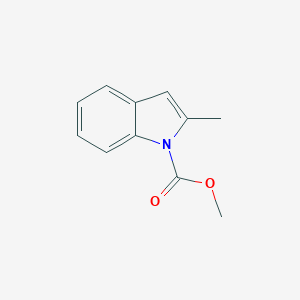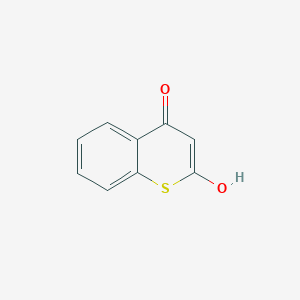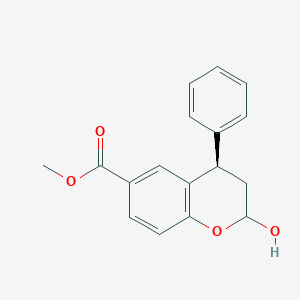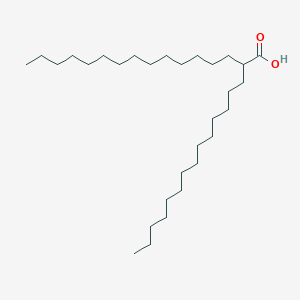
2-tetradecylhexadecanoic Acid
Descripción general
Descripción
2-Tetradecylhexadecanoic acid, also known as palmitic acid, is a saturated fatty acid found in plants, animals, and microorganisms. It is a major component of many lipids and is an important component of cell membranes. Palmitic acid is an important intermediate in the synthesis of other fatty acids, and is also used as a surfactant in some industrial processes. Palmitic acid has a wide range of applications in the scientific and medical fields, including its use in the synthesis of pharmaceuticals, as well as its role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
1. Synthesis and Stabilization of Compounds
- Tetradecanoic acid is used in decarboxylation processes and plays a role in the formation and stabilization of various compounds, including esters and hydrocarbons, as studied by Teodorović et al. (2013) in their work on the stabilization of long-chain intermediates (Teodorović et al., 2013).
2. CO2 Capture and Absorption
- Amino acid ionic liquids incorporating tetradecyl groups, such as trihexyl(tetradecyl)phosphonium methioninate, have demonstrated significant efficiency in CO2 capture, surpassing previous ionic liquid and aqueous amine absorbents, as researched by Gurkan et al. (2010) (Gurkan et al., 2010).
3. Nanoparticle Synthesis and Solar Cell Applications
- Tetradecylphosphonic acid is used as a capping agent in the synthesis of Cu and Cu2O nanoparticles, which are then used in the fabrication of hybrid solar cells. This application was explored by Hung et al. (2010) (Hung et al., 2010).
4. Quantum Dot Enhancement for Copper Detection
- The use of tetradecyl-related compounds, like 16-mercaptohexadecanoic acid, for enhancing the emission of quantum dots in copper detection has been studied by Chan et al. (2010) (Chan et al., 2010).
5. Gene Delivery Systems
- The synthesis of new cationic lipids including 2-tetradecylhexadecanoic acid derivatives has been explored for their potential in DNA vector applications and gene delivery systems, as reported by Antipina et al. (2009) (Antipina et al., 2009).
Propiedades
IUPAC Name |
2-tetradecylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30(31)32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSUXOJHXOJPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434002 | |
| Record name | 2-tetradecylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66880-77-1 | |
| Record name | 2-tetradecylhexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-tetradecylhexadecanoic acid interact with DNA, and what are the implications for gene delivery?
A1: [] this compound, when incorporated into cationic lipids, can form complexes with DNA. These complexes form due to electrostatic interactions between the positively charged cationic lipid headgroup and the negatively charged phosphate backbone of the DNA. This interaction allows the DNA to be compacted and encapsulated, protecting it from degradation and facilitating its entry into cells. This complexation has been observed at both low and high pH values []. The ability to form these complexes makes this compound-containing lipids promising candidates for non-viral gene delivery vectors [].
Q2: What is known about the structure of this compound and its derivatives?
A2: While the provided research excerpts don't directly provide the molecular formula or weight of this compound, they highlight its structural features. It is a long-chain fatty acid with a saturated hydrocarbon tail (tetradecylhexadecane) attached to a carboxylic acid headgroup. The research focuses on its incorporation into more complex molecules like cationic lipids, where it serves as the lipophilic tail. [, , , , ] The synthesis of various glycolipids incorporating this compound is described, highlighting its versatility in constructing complex molecules for studying biological interactions [, , , ].
Q3: Are there any studies exploring the in vitro efficacy of this compound-based compounds for gene delivery?
A3: Yes. [] Research indicates that cationic lipids containing this compound exhibit good transfection efficacy in in vitro experiments []. This suggests their potential for delivering genetic material into cells, paving the way for further investigation into their application in gene therapy.
Q4: What analytical techniques were employed to study the interaction of this compound-based lipids with DNA?
A5: [] Researchers utilized a combination of techniques to investigate the interaction between this compound-based lipids and DNA. Langmuir monolayer studies at the air-water interface provided insights into their complex formation []. Grazing incidence X-ray diffraction (GIXD) and X-ray reflectivity (XR) were employed to analyze the structural organization of DNA within these complexes []. These sophisticated techniques provide valuable information about the molecular arrangements and interactions crucial for understanding the efficacy and safety of potential gene delivery systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



